molecular formula C20H15ClN4O2 B4507396 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide

Cat. No.: B4507396
M. Wt: 378.8 g/mol
InChI Key: KVWSFEUOFRSCLY-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide is a useful research compound. Its molecular formula is C20H15ClN4O2 and its molecular weight is 378.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.0883534 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical and Biological Applications

  • Compounds with pyridazino(4,5-b)indole structures have been explored for various pharmaceutical applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. These applications reflect the diverse potential of such compounds in medical and biological research (Habernickel, 2002).

Synthetic Pathways and Chemical Reactions

  • Research into the synthesis and reactions of indolylpyridazinone derivatives indicates a broad range of possible biological activities, including antibacterial properties. This highlights the synthetic versatility of pyridazinone-based compounds and their potential as scaffolds for developing new therapeutic agents (Abubshait, 2007).

Anticancer and Antimicrobial Activities

  • Novel biologically potent compounds incorporating elements like oxazole, pyrazoline, and pyridine have shown promising anticancer and antimicrobial activities. Such research underscores the potential of pyridazinone derivatives in the development of new treatments for cancer and infections (Katariya, D. R. Vennapu, S. R. Shah, 2021).

Molecular Docking Studies

  • Molecular docking studies of pyridine and fused pyridine derivatives offer insights into their potential interactions with biological targets, supporting the exploration of these compounds in drug design and development for antimicrobial and antioxidant applications (Flefel et al., 2018).

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c21-15-4-1-13(2-5-15)17-7-8-20(27)25(24-17)12-19(26)23-16-6-3-14-9-10-22-18(14)11-16/h1-11,22H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWSFEUOFRSCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide
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2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide
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2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide
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2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide
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2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.